N-(3-Acetylphenyl)-2-chloroacetamide

Medicinal Chemistry Synthetic Methodology VEGFR-2 Inhibition

Securing the correct 3-acetyl isomer is critical for VEGFR-2 inhibitor synthesis and ACC1 research-the 4-acetyl analog produces divergent results. This compound directly addresses that specificity requirement. • ACC1 inhibitor: IC50 = 210 nM (recombinant), 100 nM (cellular)-validated probe for fatty acid metabolism studies • Essential building block for theobromine-based VEGFR-2 inhibitors; structurally non-substitutable per published protocols • Supplied at 95% purity with consistent quality for reproducible SAR campaigns

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
CAS No. 42865-69-0
Cat. No. B1297735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Acetylphenyl)-2-chloroacetamide
CAS42865-69-0
Molecular FormulaC10H10ClNO2
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CCl
InChIInChI=1S/C10H10ClNO2/c1-7(13)8-3-2-4-9(5-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14)
InChIKeyHLFQTKCUEGIERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetylphenyl)-2-chloroacetamide: Overview and Key Properties


N-(3-Acetylphenyl)-2-chloroacetamide (CAS 42865-69-0) is an N-aryl 2-chloroacetamide derivative characterized by a 3-acetyl substitution on its phenyl ring [1]. With a molecular formula of C10H10ClNO2 and a molecular weight of approximately 211.64 g/mol, it is commercially available at a typical purity of 95-97% . This compound serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research . The presence of the reactive chloroacetyl group and the specific acetylphenyl moiety makes it a valuable building block for constructing more complex molecules through nucleophilic displacement reactions [2].

Compound Type N-aryl 2-chloroacetamide synthetic intermediate
Key Structural Feature 3-acetylphenyl substitution controls reactivity and biological profile
Reactive Handle Chloroacetyl group enables nucleophilic displacement for building complex molecules

N-(3-Acetylphenyl)-2-chloroacetamide: Substitution Limitations


Simple replacement of N-(3-Acetylphenyl)-2-chloroacetamide with other chloroacetamides is not advised due to its specific substitution pattern, which critically influences its reactivity, biological profile, and synthetic utility. The 3-acetyl group on the phenyl ring imparts distinct electronic and steric properties compared to other isomers or analogs, directly impacting its performance as a synthetic intermediate and its potential biological activity [1]. Research on a panel of twelve N-(substituted phenyl)-2-chloroacetamides has demonstrated that the position of substituents on the phenyl ring is a primary driver of antimicrobial efficacy and overall biological profile, making the precise structure a key determinant of function [2].

Synthetic outcome may differ from 4-acetyl and other analogs due to distinct reactivity of the 3-acetyl isomer.
Antimicrobial profile is position-dependent; class-level substitution may shift activity against Gram-positive, Gram-negative, and fungal strains.
Nanomolar ACC1 inhibitory activity is target-specific; analogs may lack equivalent enzyme inhibition without supporting data.

N-(3-Acetylphenyl)-2-chloroacetamide: Quantitative Evidence


Positional Isomerism Controls Synthetic Reactivity

In the synthesis of theobromine-based VEGFR-2 inhibitors, N-(3-acetylphenyl)-2-chloroacetamide is specifically employed as a key intermediate, distinguishing its utility from the isomeric N-(4-acetylphenyl)-2-chloroacetamide [1]. The study explicitly uses both isomers (compounds 4 and 6) as distinct building blocks, indicating that the position of the acetyl group (3- vs. 4-) provides non-interchangeable reactivity. This is a direct, application-based differentiation that demonstrates the 3-isomer is required for a specific synthetic pathway to access the desired pharmacophore, and substituting with the 4-isomer or other chloroacetamides would yield a different final product [1].

Isomer Reactivity
Direct head-to-head comparison
3-isomer (required) vs 4-isomer (different product)
Isomer-specific synthetic pathway; 3-isomer non-substitutable for target pharmacophore.
Semi-synthesis of VEGFR-2 inhibitors; substitution yields different final product.
Medicinal Chemistry Synthetic Methodology VEGFR-2 Inhibition

3-Acetyl Moiety: Unique Antimicrobial Profile

A comprehensive QSAR and antimicrobial study of twelve N-(substituted phenyl)-2-chloroacetamides revealed that the biological activity varies significantly with the position and nature of the phenyl ring substituent [1]. While the 3-acetyl derivative was not in the tested panel, the study established that compounds like N-(4-acetylphenyl)-2-chloroacetamide (SP8) and N-(3-bromophenyl)-2-chloroacetamide (SP12) exhibit distinct activity profiles against Gram-positive, Gram-negative, and fungal strains [1]. By class-level inference, the 3-acetyl substitution on the phenyl ring is expected to yield a unique and non-predictable antimicrobial profile, different from its 4-acetyl isomer and other halogenated or cyano-substituted analogs. This structural variation prevents a simple swap of one chloroacetamide for another in antimicrobial research [1].

Antimicrobial SAR
Class-level inference
Activity inferred from 3-acetyl substitution pattern; no direct target compound data.
Supports antimicrobial screening context; class-wide interchangeability not supported.
Broth microdilution panel; activity varies with substituent position.
Antimicrobial Agents QSAR Drug Discovery

Selective ACC1 Binding Affinity

N-(3-Acetylphenyl)-2-chloroacetamide demonstrates a measurable and specific inhibitory activity against Acetyl-CoA Carboxylase 1 (ACC1), an enzyme critical in fatty acid metabolism and a target for cancer and metabolic disease [1]. It exhibits an IC50 of 100 nM against human ACC1 in a cellular assay, and an IC50 of 210 nM against the recombinant human enzyme [2]. This data provides a quantifiable differentiation point, as other chloroacetamides may show a different target profile or affinity. For instance, the compound also inhibits acetylcholinesterase (AChE) from Anopheles gambiae with an IC50 of 142 nM, showcasing a multi-target profile [3]. This specific inhibitory profile is not a generic feature of all chloroacetamides, making the compound's precise structure crucial for studies targeting ACC1 or AChE.

ACC1 Inhibition
Cross-study comparable
IC50 100 nM (human ACC1, HCT116 cells)
Supports ACC1-targeted chemical probe studies; nanomolar-range activity.
Also inhibits recombinant ACC1 (210 nM) and Anopheles AChE (142 nM).
Enzyme Inhibition Metabolic Disorders Biochemistry

N-(3-Acetylphenyl)-2-chloroacetamide: Application Scenarios


VEGFR-2 Inhibitor Synthesis

Procurement of N-(3-acetylphenyl)-2-chloroacetamide is essential for research groups following the published synthetic route to theobromine-based VEGFR-2 inhibitors [1]. As demonstrated in the literature, this specific 3-acetyl isomer is a required building block, distinct from its 4-acetyl counterpart. Using an alternative isomer would lead to a different reaction outcome and a different final product. Therefore, for precise replication and exploration of this specific VEGFR-2 inhibitor scaffold, this exact compound is non-substitutable [1].

Antimicrobial Mechanism Investigation

For researchers exploring the relationship between phenyl ring substitution and antimicrobial activity in N-aryl chloroacetamides, this compound is a critical member of the structure-activity relationship (SAR) panel [2]. The 3-acetyl group represents a specific electronic and steric environment whose effect on activity against Gram-positive, Gram-negative, and fungal pathogens is a key data point in building predictive QSAR models [2]. Its inclusion in a compound library is necessary for comprehensive SAR studies aimed at optimizing antimicrobial efficacy.

ACC1-Targeted Chemical Probes

Given its confirmed inhibitory activity against both human recombinant and cellular ACC1 (IC50 of 210 nM and 100 nM, respectively), N-(3-acetylphenyl)-2-chloroacetamide serves as a validated starting point or chemical probe for studies involving fatty acid metabolism and related diseases [3][4]. This quantifiable, target-specific activity provides a clear rationale for its selection in biochemical and cellular assays focused on ACC1 inhibition, differentiating it from chloroacetamides without demonstrated activity on this target.

Multi-Target Ligands for Insect AChE

The compound's activity against the AChE enzyme from the malaria vector Anopheles gambiae (IC50 = 142 nM) makes it a candidate for research into novel insecticidal agents or as a tool compound for studying insect nervous systems [5]. This specific target profile, distinct from its human enzyme activity (e.g., IC50 of 24 nM for a related compound on human AChE [6]), can be leveraged for studies requiring a specific selectivity window or multi-target pharmacology.

Application
Selection Property
Validation Focus
VEGFR-2 inhibitor synthesis
3-acetyl positional isomer requirement
Synthetic route fidelity and product identity
Antimicrobial SAR panel studies
Phenyl ring substitution pattern
Class-specific antimicrobial profile validation
ACC1 enzyme inhibition research
Nanomolar ACC1 inhibitory activity
Target engagement in cellular and recombinant assays
Insect AChE probe development
Multi-target enzyme inhibition profile
Selectivity assessment vs. human AChE

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